3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one
Overview
Description
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one is a complex organic compound belonging to the class of indolin-2-ones This compound features a hydroxyl group, a methyl group, a 2-oxopropyl group, and a p-tolyloxypropyl group attached to the indolin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one typically involves multiple steps, starting with the preparation of the indolin-2-one core. One common approach is to start with a suitable indole derivative, which undergoes a series of reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the indolin-2-one core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles like sodium hydride (NaH) and electrophiles like acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Formation of various substituted indolin-2-ones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one has shown potential as a bioactive molecule. It can be used to study biological processes and pathways, and as a tool in drug discovery.
Medicine
The compound has been investigated for its potential medicinal properties, including antiviral, antitumor, and anti-inflammatory activities. It may serve as a lead compound for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(m-tolyloxy)propyl)indolin-2-one
Uniqueness
3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-(p-tolyloxy)propyl)indolin-2-one is unique due to its specific arrangement of substituents, which can influence its reactivity and biological activity. This compound's distinct structure allows it to interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
3-hydroxy-7-methyl-1-[3-(4-methylphenoxy)propyl]-3-(2-oxopropyl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15-8-10-18(11-9-15)27-13-5-12-23-20-16(2)6-4-7-19(20)22(26,21(23)25)14-17(3)24/h4,6-11,26H,5,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUSCPYYAMVFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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